4-Vinylphenylboronic acid

Descripción general

Descripción

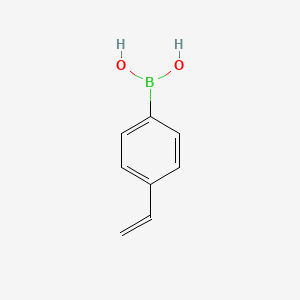

4-Vinylphenylboronic acid is an organoboron compound with the molecular formula C8H9BO2. It is characterized by a vinyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in the formation of polymers and as a precursor for various chemical reactions .

Mecanismo De Acción

Target of Action

4-Vinylphenylboronic acid (4-VPBA) is a unique molecule that selectively recognizes cis-diol containing molecules . These cis-diols include nucleosides, catechols, saccharides, and glycoproteins . The compound’s primary targets are therefore these cis-diol containing molecules, which play various roles in biological systems, including energy storage, cell signaling, and molecular recognition .

Mode of Action

4-VPBA interacts with its targets through a reversible covalent reaction . It forms a boronic ester bond with compounds that have a hydroxyl or catechol structure . Additionally, it can interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . These interactions lead to changes in the molecular structure of the target compounds, affecting their function and behavior .

Biochemical Pathways

The exact biochemical pathways affected by 4-VPBA depend on the specific cis-diol containing molecules it interacts with. For instance, it can affect pathways involving nucleosides and catechols, which are crucial for various biological processes such as DNA synthesis and neurotransmission .

Pharmacokinetics

It is known to be soluble in ethanol, dimethyl sulfoxide, tetrahydrofuran, and diethyl ether, and slightly soluble in water This suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 4-VPBA’s action are largely dependent on the specific cis-diol containing molecules it interacts with. For example, when 4-VPBA interacts with nucleosides, it can potentially affect DNA synthesis and cellular replication . When it interacts with catechols, it can influence neurotransmission .

Action Environment

The action, efficacy, and stability of 4-VPBA can be influenced by various environmental factors. For instance, the pH of the environment can affect the formation and dissociation of the boronic ester bond between 4-VPBA and its targets . At high pH, 4-VPBA can form a covalent complex with the cis-diol group, while at acidic pH, the complex dissociates . This pH-dependent behavior makes 4-VPBA a potential candidate for developing pH-responsive materials .

Análisis Bioquímico

Biochemical Properties

4-Vinylphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with cis-diol-containing molecules. This property makes it useful in the synthesis of boronate affinity materials, which are employed in separation, sensing, imaging, diagnostics, and drug delivery . The compound interacts with enzymes, proteins, and other biomolecules through its boronic acid group, which can form complexes with molecules such as nucleosides, catechols, saccharides, and glycoproteins . These interactions are pH-dependent, allowing for controlled capture and release of target molecules.

Cellular Effects

This compound influences various cellular processes by interacting with cell surface receptors and intracellular proteins. It can affect cell signaling pathways, gene expression, and cellular metabolism by forming complexes with biomolecules involved in these processes. For example, its interaction with glycoproteins on the cell surface can modulate signal transduction pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction can inhibit or activate enzymes by altering their conformation or blocking their active sites. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral and basic conditions but can degrade under acidic conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate cellular processes without causing significant toxicity. At high doses, it can induce toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable impact on cellular function .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It can affect metabolic flux and metabolite levels by forming complexes with key metabolic enzymes, thereby altering their activity. This can lead to changes in the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence its localization and accumulation in specific cellular compartments. For example, binding to glycoproteins can facilitate its transport across cell membranes and its distribution within the cell .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. For instance, localization to the nucleus can allow it to interact with transcription factors and other regulatory proteins, thereby modulating gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Vinylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of phenylboronic acid with vinyl sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions. The process may include the use of specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired outcome .

Análisis De Reacciones Químicas

Types of Reactions: 4-Vinylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenol derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) are employed.

Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products:

Oxidation: Phenol derivatives.

Reduction: Ethyl-substituted phenylboronic acids.

Substitution: Various biaryl compounds.

Aplicaciones Científicas De Investigación

4-Vinylphenylboronic acid has numerous applications in scientific research:

Comparación Con Compuestos Similares

- Phenylboronic acid

- Vinylboronic acid

- 4-Mercaptophenylboronic acid

- 3-Aminophenylboronic acid

Comparison: 4-Vinylphenylboronic acid is unique due to the presence of both a vinyl group and a boronic acid group. This combination allows it to participate in a wide range of chemical reactions, making it more versatile compared to similar compounds. For instance, phenylboronic acid lacks the vinyl group, limiting its reactivity in certain polymerization reactions .

Actividad Biológica

4-Vinylphenylboronic acid (VPBA) is a boronic acid derivative with notable applications in various fields, particularly in biochemistry and materials science. Its unique structural characteristics allow it to interact with biomolecules, making it a valuable compound for research and industrial applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in sensing technologies, and its role in smart materials.

- Molecular Formula : C₈H₉BO₂

- Molecular Weight : 147.97 g/mol

- CAS Number : 2156-04-9

- Melting Point : Approximately 190 °C

Mechanisms of Biological Activity

This compound exhibits several biological activities primarily due to its ability to form reversible covalent bonds with diols, including sugars and other biomolecules. This property is crucial for its application in glucose sensors and as a component in smart materials.

Interaction with Biomolecules

- Glucose Sensing : VPBA is used in the development of glucose sensors due to its ability to bind specifically to glucose through boronate ester formation. This interaction leads to changes in optical properties, which can be measured to determine glucose concentration.

- Smart Materials : In combination with other polymers, VPBA contributes to the creation of responsive materials that can change properties based on environmental stimuli (e.g., pH, temperature). For instance, copolymers containing VPBA have shown potential for selective recognition of glycoproteins, demonstrating their utility in biosensing applications .

Study 1: Glucose-Sensing Applications

A study investigated the use of VPBA in a polymer matrix for glucose detection. The results indicated that the polymer's optical properties changed significantly upon glucose binding, allowing for sensitive detection within physiological ranges. The system demonstrated a linear response to glucose concentrations from 0 to 10 mM .

Study 2: Smart Sensing Materials

Research on smart materials incorporating VPBA revealed their dual responsiveness to temperature and pH changes. These materials were synthesized using N-isopropyl acrylamide (NIPAAM) as a co-monomer. The resulting copolymer exhibited significant changes in fluorescence intensity corresponding to varying concentrations of glycoproteins, making it a promising candidate for biosensor applications .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(4-ethenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6,10-11H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMJEUJXWVZSAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54802-94-7 | |

| Record name | Poly(4-vinylphenylboronic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54802-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10370281 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2156-04-9 | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Vinylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-VPBA interact with its targets?

A1: 4-VPBA primarily interacts with molecules containing cis-diol groups, such as sugars and glycoproteins. This interaction forms reversible boronate ester bonds. [, , , , ]

Q2: What are the downstream effects of this interaction?

A2: The formation of boronate ester bonds can lead to various outcomes depending on the application: * Sensing: Changes in the physical properties of 4-VPBA-containing polymers, like swelling or fluorescence, can be used to detect glucose. [, , , ] * Separation: 4-VPBA-functionalized materials can selectively capture and release glycoproteins for purification or analysis. [, , , ] * Drug Delivery: 4-VPBA-based systems can respond to changes in glucose concentration, enabling controlled release of drugs like insulin. [, ]

Q3: What is the molecular formula and weight of 4-VPBA?

A3: 4-VPBA has a molecular formula of C8H9BO2 and a molecular weight of 147.94 g/mol.

Q4: Is there spectroscopic data available for 4-VPBA?

A4: Yes, various studies have used techniques like Fourier transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to characterize 4-VPBA and its derivatives. [, , , ]

Q5: What is the material compatibility of 4-VPBA?

A5: 4-VPBA is compatible with a variety of materials and polymerization techniques, enabling its incorporation into hydrogels, nanoparticles, and polymer brushes. [, , , , ]

Q6: How stable is 4-VPBA under different conditions?

A6: 4-VPBA demonstrates good stability under various conditions. Notably, the boronate ester bond formation with cis-diols is reversible and influenced by factors like pH and temperature. [, , ]

Q7: Does 4-VPBA exhibit catalytic properties?

A7: While not a catalyst itself, 4-VPBA is a valuable building block for synthesizing catalytic materials. For instance, it can be used to support Palladium (Pd) nanoparticles for Suzuki-Miyaura coupling reactions. []

Q8: Have computational methods been employed to study 4-VPBA?

A8: Yes, computational chemistry techniques like density functional theory (DFT) can be used to study the interaction of 4-VPBA with different molecules and predict the properties of 4-VPBA-containing materials. []

Q9: How do structural modifications of 4-VPBA affect its activity?

A9: Modifications to the phenyl ring or the boronic acid group can influence 4-VPBA's binding affinity, selectivity, and responsiveness to stimuli. [, ]

Q10: What are the key applications of 4-VPBA?

A10: 4-VPBA finds diverse applications in: * Biosensing: Developing sensors for glucose and other cis-diol containing biomolecules. [, ] * Separation Science: Creating affinity chromatography materials for glycoprotein purification. [, ] * Drug Delivery: Designing glucose-responsive systems for controlled drug release. [, ] * Biomaterials: Developing stimuli-responsive hydrogels for tissue engineering and regenerative medicine. []

Q11: What is known about the safety and toxicity of 4-VPBA?

A11: While 4-VPBA itself might have low toxicity, the safety profile of its derivatives and polymeric materials needs careful evaluation for specific applications, especially those involving in vivo use. []

Q12: What about the environmental impact of 4-VPBA?

A12: Research on the environmental fate and potential ecotoxicological effects of 4-VPBA is limited. Exploring biodegradable alternatives and developing sustainable synthesis and waste management strategies are crucial. [, ]

Q13: What are the future research directions for 4-VPBA?

A13: Future research will likely focus on: * Fine-tuning material properties: Developing 4-VPBA-based materials with enhanced selectivity, sensitivity, and biocompatibility. [] * Expanding applications: Exploring novel applications in areas like diagnostics, bioimaging, and biocatalysis. [] * Addressing sustainability concerns: Developing greener synthesis routes and investigating biodegradable alternatives. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.